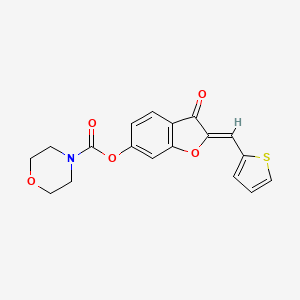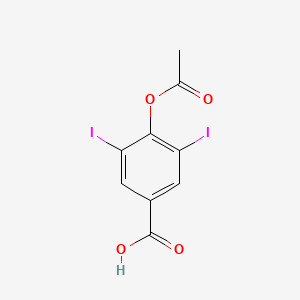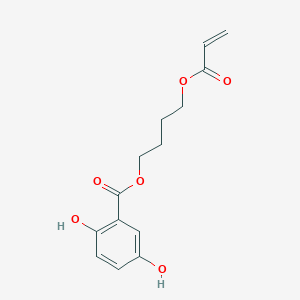![molecular formula C17H16ClN3O3S2 B2808443 2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide CAS No. 899966-19-9](/img/structure/B2808443.png)
2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical and Biological Evaluations of Thiophene Analogues
A study focused on synthesizing thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. This research, conducted by Ashby et al., explored the possibility that replacing aromatic rings in bioactive molecules with thiophene rings—similar in structure to the benzothiadiazine core—might retain biological activity. The compounds were assessed for their carcinogenic potential using in vitro methods, including the Ames test and cell transformation assays. Although these thiophene derivatives demonstrated potential carcinogenicity in vitro, the study raised questions about their capability to cause tumors in vivo, highlighting the complex relationship between structure, biological activity, and carcinogenic potential (Ashby, Styles, Anderson, & Paton, 1978).
Biological Effects of Acetamide and Its Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including formamide and their mono and dimethyl derivatives. The review updated information on the biological consequences of exposure to these compounds, important for understanding their environmental and health impacts. The study reflects the importance of assessing the toxicity and environmental behavior of chemical compounds, relevant for evaluating the safety and environmental impact of related chemical entities, including those with acetamide functional groups (Kennedy, 2001).
Advanced Oxidation Processes for Acetaminophen Degradation
Research by Qutob et al. (2022) investigated the degradation of acetaminophen, a common pharmaceutical pollutant, using advanced oxidation processes (AOPs). The study reviewed the generation of various by-products from acetaminophen degradation and their biotoxicity. This highlights the environmental impact of pharmaceutical compounds and the importance of efficient degradation technologies to mitigate their effects. The relevance to the compound could lie in the broader context of environmental chemistry and the need for effective degradation strategies for complex organic molecules (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Exploration of Diuretics with Carbonic Anhydrase Inhibitory Action
A literature review by Carta and Supuran (2013) covered the period from 2005 to 2013, focusing on diuretics, including benzothiadiazines, that act as carbonic anhydrase inhibitors. This review emphasized the clinical utility of these compounds, their patent landscape, and their pharmacological effects beyond diuretic action, such as potential applications in managing cardiovascular diseases and obesity. This research underscores the multifaceted pharmacological activities associated with benzothiadiazine derivatives and related structures, offering insights into their broad therapeutic potential (Carta & Supuran, 2013).
Propriétés
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-13-6-7-14-15(10-13)26(23,24)21-17(20-14)25-11-16(22)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQCRDSEIMJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)

![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)

![(2,6-Difluorophenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2808372.png)
![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)



![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)